molecular formula C5H4ClNO2 B1367292 5-Chloro-1H-pyrrole-3-carboxylic acid CAS No. 79600-77-4

5-Chloro-1H-pyrrole-3-carboxylic acid

Cat. No.: B1367292
CAS No.: 79600-77-4
M. Wt: 145.54 g/mol
InChI Key: FAFCJBVGFLUQSB-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrole-3-carboxylic acid is a chemical compound with the molecular formula C5H4ClNO2 . It has an average mass of 145.544 Da and a monoisotopic mass of 144.993057 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4ClNO2/c6-4-1-3(2-7-4)5(8)9/h1-2,7H,(H,8,9) and the InChI key is FAFCJBVGFLUQSB-UHFFFAOYSA-N . The compound has a molecular weight of 145.54 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 145.54 . It is a yellow to brown solid . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Antimicrobial Agent Synthesis

5-Chloro-1H-pyrrole-3-carboxylic acid is used in the synthesis of antimicrobial agents. Researchers have developed new derivatives of pyrrole, including chlorine, amide, and 1,3-oxazole fragments, demonstrating high anti-staphylococcus and antifungal activities (Biointerface Research in Applied Chemistry, 2020).

Synthesis of Hydroxypyrroles

This compound is pivotal in the synthesis of 3-hydroxypyrroles. The process involves tributyltin hydride for the reductive ionic 1,5-cyclization of 3-azamuconoates, leading to the formation of 4-hydroxy-1H-pyrrole-3-carboxylic and 3-hydroxy-1H-pyrrole-2,4-dicarboxylic acids derivatives (Organic Chemistry Frontiers, 2018).

Synthesis of Anti-inflammatory and Analgesic Agents

This compound derivatives have been synthesized for their potential as analgesic and antiinflammatory agents. Some compounds demonstrated potency equal or greater than established drugs like indomethacin (Journal of Medicinal Chemistry, 1985).

Ligand for Cu-Catalyzed Reactions

The compound acts as an effective ligand for Cu-catalyzed monoarylation of anilines with aryl iodides and bromides, indicating its utility in organic synthesis (The Journal of Organic Chemistry, 2008).

HIV-1 Entry Inhibitors

5-Arylpyrrole-2-carboxylic acids, derived from this compound, are key intermediates in the synthesis of HIV-1 entry inhibitors. This demonstrates its significance in the development of treatments for infectious diseases (Synthesis, 2017).

Safety and Hazards

The safety information for 5-Chloro-1H-pyrrole-3-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

The future directions for research on 5-Chloro-1H-pyrrole-3-carboxylic acid are not well-documented in the literature. Given the interest in pyrazole and pyrrole derivatives in various fields such as medicine and agriculture , it would be worthwhile to further investigate the properties and potential applications of this compound.

Properties

IUPAC Name

5-chloro-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c6-4-1-3(2-7-4)5(8)9/h1-2,7H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFCJBVGFLUQSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 5-chloropyrrole-3-carboxylate (900 g.) was refluxed for 9 hours with 20 ml. of methanol and 10 ml. of 1 N sodium hydroxide. Methanol was removed by evaporation, the aqueous residue was diluted with approximately 10 ml. of water and extracted twice with ether. The aqueous phase was acidified with conc. hydrochloric acid and product extracted into ethyl acetate. The three ethyl acetate extracts were combined, washed with saturated sodium chloride, dried over anhydrous sodium sulfate and evaported to product (715 mg., m.p. 175°-178° C.). Recrystallization from methylene chloride/hexane afforded purified 5-chloropyrrole-3-carboxylic acid (300 mg., m.p. 178°-180° C.).
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900 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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